3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring, a fluorophenyl group, and a triazine ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 1,3-benzodioxole with an appropriate amine to form the benzodioxol-5-ylamino intermediate. This intermediate is then reacted with 4-fluorophenyl isocyanate to introduce the fluorophenyl group. Finally, the triazine ring is formed through cyclization reactions under controlled conditions, often involving catalysts and specific temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Industrial methods also focus on minimizing waste and improving the efficiency of each reaction step .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles; conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone
- 3-(1,3-Benzodioxol-5-ylamino)-1-(4-chlorophenyl)-1-propanone
- 3-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-1-propanone
Uniqueness
Compared to similar compounds, 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol is unique due to the presence of the triazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C16H11FN4O3 |
---|---|
Molecular Weight |
326.28 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-6-(4-fluorophenyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H11FN4O3/c17-10-3-1-9(2-4-10)14-15(22)19-16(21-20-14)18-11-5-6-12-13(7-11)24-8-23-12/h1-7H,8H2,(H2,18,19,21,22) |
InChI Key |
DJTNHKHJTBGKQA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NN=C(C(=O)N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.